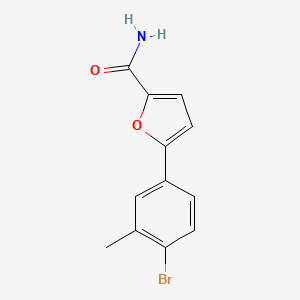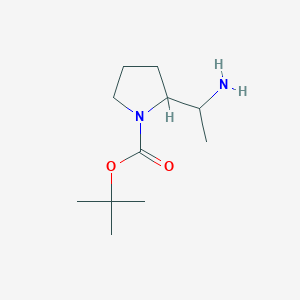
4-(2,6-Dimethylmorpholino)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylmorpholino)cyclohexanone is an organic compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by the presence of a cyclohexanone ring substituted with a 2,6-dimethylmorpholino group. It is commonly used in pharmaceutical testing and as a reference standard for various analytical purposes .
Preparation Methods
The synthesis of 4-(2,6-Dimethylmorpholino)cyclohexanone typically involves the reaction of cyclohexanone with 2,6-dimethylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
4-(2,6-Dimethylmorpholino)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,6-Dimethylmorpholino)cyclohexanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(2,6-Dimethylmorpholino)cyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: A simpler ketone with a six-carbon ring, used as a precursor in the production of nylon.
Cyclopentanone: A five-carbon ring ketone with similar chemical properties.
Cycloheptanone: A seven-carbon ring ketone with analogous reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cyclohexanone derivatives .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)11-3-5-12(14)6-4-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
RRJKRACMYODCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


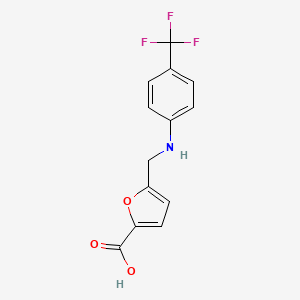

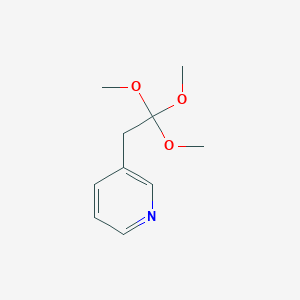



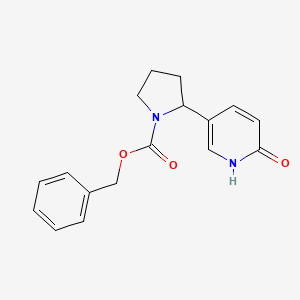

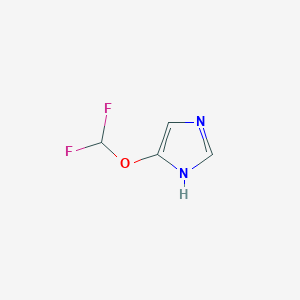
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)


